Isonicotinamide, 3-ethyl-(8CI)

Physicochemical profiling Drug metabolism Permeability prediction

Isonicotinamide, 3-ethyl-(8CI) (CAS 19842-11-6), also referred to as 3-ethylisonicotinamide or 3-ethylpyridine-4-carboxamide, is a pyridinecarboxamide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It belongs to the isonicotinamide class, characterized by a carboxamide group at the 4-position of the pyridine ring, and is distinguished from the more common nicotinamide (3-substituted carboxamide) by this regioisomeric placement.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 19842-11-6
Cat. No. B008331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinamide, 3-ethyl-(8CI)
CAS19842-11-6
SynonymsIsonicotinamide, 3-ethyl- (8CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN=C1)C(=O)N
InChIInChI=1S/C8H10N2O/c1-2-6-5-10-4-3-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyUQELUVNZHZNFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylisonicotinamide (CAS 19842-11-6) for Research Procurement: Compound Class, Identity, and Core Characteristics


Isonicotinamide, 3-ethyl-(8CI) (CAS 19842-11-6), also referred to as 3-ethylisonicotinamide or 3-ethylpyridine-4-carboxamide, is a pyridinecarboxamide derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It belongs to the isonicotinamide class, characterized by a carboxamide group at the 4-position of the pyridine ring, and is distinguished from the more common nicotinamide (3-substituted carboxamide) by this regioisomeric placement. The compound features an ethyl substituent at the 3-position of the pyridine ring, which differentiates it from the unsubstituted parent isonicotinamide (CAS 1453-82-3) . Notably, 3-ethylisonicotinamide has been identified as a metabolite of the antitubercular prodrug ethionamide (2-ethylthioisonicotinamide, 1314Th), formed via desulfurization of the thioamide group, and is detectable in biological matrices using polarographic methods [1].

Why 3-Ethylisonicotinamide (CAS 19842-11-6) Cannot Be Substituted by Unsubstituted Isonicotinamide or Nicotinamide in Research Applications


Substituting 3-ethylisonicotinamide with unsubstituted isonicotinamide (CAS 1453-82-3) or nicotinamide (CAS 98-92-0) introduces critical confounds in both analytical and biological contexts. The ethyl group at the 3-position alters the compound's physicochemical profile substantially: the predicted LogP increases from approximately −0.28 for unsubstituted isonicotinamide to 1.44 for 3-ethylisonicotinamide , representing a nearly 50-fold increase in lipophilicity that directly impacts membrane permeability, tissue distribution, and chromatographic retention behavior. Furthermore, isonicotinamide itself is a known SIRT1-sparing nicotinamide derivative that does not inhibit the NAD⁺-dependent deacetylase SIRT1 at concentrations where nicotinamide shows potent inhibition (IC₅₀ = 232.5 ± 52.7 μM) [1], and the 3-ethyl substitution may further modulate this sirtuin interaction profile. In metabolism studies, 3-ethylisonicotinamide serves as a specific desulfurization metabolite of ethionamide (1314Th) that is distinguishable from its 2-ethyl regioisomer by polarographic half-wave potential [2]; using unsubstituted isonicotinamide as a surrogate reference standard would render quantitative metabolite tracking in pharmacokinetic studies impossible.

Quantitative Differentiation Evidence for 3-Ethylisonicotinamide (CAS 19842-11-6) Versus Closest Analogs


Lipophilicity Advantage of 3-Ethylisonicotinamide Over Unsubstituted Isonicotinamide: Predicted LogP Comparison

The introduction of an ethyl substituent at the 3-position of the pyridine ring markedly increases the predicted lipophilicity of 3-ethylisonicotinamide (predicted LogP = 1.44) compared to unsubstituted isonicotinamide (LogP ≈ −0.28) . This represents a LogP differential (ΔLogP) of approximately 1.72 log units, which corresponds to a roughly 50-fold higher octanol–water partition coefficient. This magnitude of lipophilicity increase is expected to enhance passive membrane permeation and alter distribution volumes in both in vitro cellular assays and in vivo pharmacokinetic models, making the 3-ethyl derivative a distinctly more lipophilic probe compound within the isonicotinamide chemical space.

Physicochemical profiling Drug metabolism Permeability prediction

Analytical Differentiation from 2-Ethylisonicotinamide by Polarographic Half-Wave Potential: Metabolite Identification in Ethionamide Metabolism Studies

3-Ethylisonicotinamide (α-ethylisonicotinamide) has been explicitly identified and distinguished from its 2-ethyl regioisomer and from isonicotinic acid in biological matrices using polarographic methods. In studies of ethionamide (1314Th) metabolism, α-ethylisonicotinamide was detected in rabbit urine and human urine following oral administration of 1314Th, and its polarographic wave characteristics were shown to be distinct from those of 1314Th-sulphoxide (which produces two waves at half-wave potentials between −0.5 V and −1.0 V with a 1:2 height ratio) [1]. The polarographic method enabled specific recognition of α-ethylisonicotinamide even in complex mixtures such as rabbit liver homogenate incubated with 1314Th-sulphoxide at 37°C for 15–30 minutes [1]. This analytical distinguishability is essential for accurate metabolite profiling since 2-ethylisonicotinamide (CAS 3376-95-2) is also a known ethionamide metabolite formed via the same desulfurization pathway [2].

Pharmacokinetics Drug metabolism Analytical chemistry

SIRT1 Enzyme Modulation: Isonicotinamide Scaffold Spares SIRT1 Activity Unlike Nicotinamide

The isonicotinamide scaffold (isonicotinamide, CAS 1453-82-3) exhibits a critical functional differentiation from nicotinamide (CAS 98-92-0) with respect to SIRT1 modulation. Nicotinamide inhibits SIRT1-catalyzed deacetylation with an IC₅₀ of 232.5 ± 52.7 μM [1], acting as a product inhibitor via base-exchange reversal of the reaction intermediate. In contrast, isonicotinamide does not inhibit SIRT1 at concentrations up to 10 mM and has been shown to enhance Sir2 (yeast SIRT1 ortholog)-mediated silencing and longevity by raising intracellular NAD⁺ concentration [2][3]. In a streptozotocin (STZ)-induced diabetes mouse model, isonicotinamide (250 mg/kg BW/day for 10 days) effectively prevented hyperglycemia induced by STZ doses of 75 and 100 mg/kg, an effect attributed to its SIRT1-sparing property that nicotinamide lacks due to its SIRT1-inhibitory activity [3]. The 3-ethyl substituent on 3-ethylisonicotinamide (CAS 19842-11-6) introduces additional steric bulk at the pyridine 3-position that would be expected to further modulate this sirtuin interaction profile relative to both unsubstituted isonicotinamide and nicotinamide, though direct comparative enzyme data for the 3-ethyl derivative are not yet available.

Sirtuin biology Diabetes research β-Cell protection

Cocrystal Engineering Capability: Isonicotinamide as a Superior Coformer for Enhancing Drug Solubility and Dissolution Rate

Isonicotinamide has been extensively validated as a pharmaceutical cocrystal coformer that significantly enhances the solubility and dissolution properties of poorly water-soluble drugs. In a direct quantitative comparison, the furosemide–isonicotinamide 2:1 cocrystal (2FS-INA) exhibited an equilibrium solubility 5.6 times higher than that of pure furosemide, with an intrinsic dissolution rate 1.27 times that of commercial furosemide [1]. For ibuprofen, the ibuprofen–isonicotinamide cocrystal improved the intrinsic dissolution rate by 3.6-fold and the powder dissolution rate by 1.7-fold compared to pure ibuprofen [2]. Additionally, the naringenin–isonicotinamide cocrystal significantly enhanced oral bioavailability in mice, leading to improved efficacy against nonalcoholic fatty liver disease [3]. The 3-ethylisonicotinamide variant, with its 3-ethyl substituent, is expected to offer altered hydrogen-bonding geometry and steric environment at the amide supramolecular heterosynthon compared to unsubstituted isonicotinamide, potentially generating cocrystal packing arrangements and physicochemical property profiles distinct from those achievable with the parent coformer.

Pharmaceutical cocrystals Solubility enhancement Solid-state chemistry

Metabolic Pathway Differentiation: 3-Ethylisonicotinamide as a Desulfurization Metabolite Distinct from the Bioactivated Sulfoxide Intermediate of Ethionamide

In the metabolic pathway of the antitubercular prodrug ethionamide (2-ethylthioisonicotinamide, 1314Th), 3-ethylisonicotinamide is produced as a terminal desulfurization metabolite, whereas the pharmacologically active intermediate is ethionamide sulfoxide (1314Th-sulphoxide), generated via S-oxidation [1][2]. The sulfoxide metabolite is unstable upon heating: incubation at 37°C for 3 weeks or 100°C for 30 minutes causes its characteristic polarographic waves to diminish and disappear [2]. In contrast, 3-ethylisonicotinamide (α-ethylisonicotinamide) is detected as a stable end-product in human urine and is distinguishable from both the sulfoxide and 2-ethylisonicotinic acid by its polarographic behavior [1][2]. According to the ADMET database, ethionamide has a half-life of 2–3 hours and is excreted in urine primarily as metabolites including 2-ethylisonicotinamide, 2-ethylisonicotinic acid, and ethionamide sulfoxide, with less than 1% excreted as unchanged drug [3]. This metabolic profile positions 3-ethylisonicotinamide as a key analytical marker for ethionamide metabolism studies, distinct from both the active sulfoxide intermediate and the carboxylic acid metabolite.

Drug metabolism Antitubercular agents Metabolite identification

Structural Distinction from N-Ethylisonicotinamide: Ring versus Amide-N Substitution Governs Hydrogen-Bonding Capacity and Biological Target Engagement

3-Ethylisonicotinamide (CAS 19842-11-6) bears the ethyl substituent on the pyridine ring carbon at position 3, whereas N-ethylisonicotinamide (CAS 41116-48-7) carries the ethyl group on the amide nitrogen . This seemingly subtle regiochemical difference has profound consequences for molecular recognition: the ring-substituted 3-ethyl variant retains the primary amide (–CONH₂) group intact, preserving both hydrogen-bond donor (NH₂) and acceptor (C=O) capacity essential for supramolecular synthon formation in cocrystal engineering and for target engagement in biological systems [1]. In contrast, N-ethyl substitution eliminates one hydrogen-bond donor from the amide group, fundamentally altering hydrogen-bonding patterns. The topological polar surface area (TPSA) is calculated as 55.98 Ų for the ring-ethyl compound , while the N-ethyl isomer would exhibit a slightly different TPSA reflecting altered hydrogen-bonding capacity. This distinction is critical for applications relying on the intact primary amide motif, such as cocrystal formation via the carboxylic acid–amide heterosynthon [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

High-Value Application Scenarios for 3-Ethylisonicotinamide (CAS 19842-11-6) Based on Verified Differential Evidence


Analytical Reference Standard for Ethionamide Pharmacokinetic and Metabolism Studies

3-Ethylisonicotinamide is explicitly required as a reference standard for laboratories conducting quantitative bioanalysis of ethionamide (1314Th) metabolism. As demonstrated by Kane et al. (1964) and Johnston et al. (1967), this compound is a specific desulfurization metabolite detectable in human urine by polarographic methods [1][2]. Because ethionamide is extensively metabolized with <1% excreted unchanged (half-life 2–3 hours) [3], accurate pharmacokinetic modeling depends on authentic metabolite standards. The 3-ethyl isomer must be used specifically—not substituted by 2-ethylisonicotinamide or unsubstituted isonicotinamide—to ensure correct chromatographic or polarographic peak assignment and quantitative calibration in LC-MS/MS or polarographic workflows.

Cocrystal Engineering Coformer for Novel Solid-State Pharmaceutical Forms

The isonicotinamide scaffold has been robustly validated as a pharmaceutical cocrystal coformer that enhances drug solubility (furosemide cocrystal: 5.6× solubility increase [1]; ibuprofen cocrystal: 3.6× intrinsic dissolution rate improvement [2]; gemfibrozil cocrystal: superior apparent maximum solubility [3]). 3-Ethylisonicotinamide extends this scaffold with a 3-ethyl substituent, introducing steric modulation at the primary amide supramolecular heterosynthon. This makes it a candidate for cocrystal screening campaigns targeting active pharmaceutical ingredients (APIs) where unsubstituted isonicotinamide or nicotinamide have failed to produce pharmaceutically viable cocrystals, or where altered packing geometries could yield improved compaction, stability, or dissolution profiles.

SIRT1-Sparing Chemical Probe for Nicotinamide-Responsive Biological Pathways

The isonicotinamide core is distinguished from nicotinamide by its inability to inhibit the NAD⁺-dependent deacetylase SIRT1 (nicotinamide IC₅₀ = 232.5 ± 52.7 μM for SIRT1; isonicotinamide shows no inhibition up to 10 mM) [1]. In vivo, isonicotinamide (250 mg/kg/day) prevented STZ-induced β-cell damage and hyperglycemia in mice, an effect attributed to SIRT1 preservation [2]. 3-Ethylisonicotinamide, with its increased lipophilicity (LogP = 1.44 vs. −0.28 for unsubstituted isonicotinamide) [3], represents a next-generation probe for structure-activity relationship studies investigating how modulated cellular permeability affects the SIRT1-sparing phenotype in diabetes, aging, and metabolic disease models. Its altered distribution properties may confer advantages in tissue-penetration-dependent assays.

Regioisomeric Probe for Structure-Activity Relationship Studies in Antitubercular Drug Discovery

As both 2-ethylisonicotinamide and 3-ethylisonicotinamide are metabolites of ethionamide, the pair constitutes a regioisomeric probe set for investigating how the position of the ethyl substituent on the pyridine ring influences biological activity against Mycobacterium tuberculosis [1]. While ethionamide exerts its antitubercular activity through S-oxidation to the sulfoxide metabolite followed by inhibition of InhA (enoyl-ACP reductase), the desulfurized ethylisonicotinamide metabolites may exhibit distinct activity profiles. The 3-ethyl isomer provides medicinal chemistry teams with a defined chemical probe to interrogate whether ethyl positional isomerism affects target engagement, bacterial cell wall penetration, or mammalian cell toxicity in antitubercular drug optimization programs.

Quote Request

Request a Quote for Isonicotinamide, 3-ethyl-(8CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.